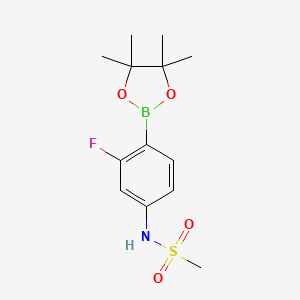

N-(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide

CAS No.:

Cat. No.: VC13761882

Molecular Formula: C13H19BFNO4S

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H19BFNO4S |

|---|---|

| Molecular Weight | 315.2 g/mol |

| IUPAC Name | N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide |

| Standard InChI | InChI=1S/C13H19BFNO4S/c1-12(2)13(3,4)20-14(19-12)10-7-6-9(8-11(10)15)16-21(5,17)18/h6-8,16H,1-5H3 |

| Standard InChI Key | DFZLEYLYNRKHIV-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NS(=O)(=O)C)F |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s IUPAC name, N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide, reflects its three key components:

-

Methanesulfonamide group: Enhances solubility and serves as a hydrogen bond donor/acceptor.

-

Fluorine atom: Introduces electron-withdrawing effects and metabolic stability.

-

Pinacol boronic ester: Facilitates Suzuki-Miyaura cross-coupling reactions .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₉BFNO₄S | |

| Molecular Weight | 315.2 g/mol | |

| CAS Number | 2246782-03-4 (analog) | |

| SMILES Notation | CC(S(=O)(NC1=CC=C(B2OC(C)(C)C(C)(C)O2)C(F)=C1)=O)C |

The fluorine at the meta position and boronic ester at the para position create a steric and electronic profile distinct from non-fluorinated analogs .

Spectroscopic and Computational Data

While experimental NMR or XRD data for this specific compound is unavailable, computational models predict:

-

¹H NMR: A singlet for the pinacol methyl groups (δ 1.2–1.4 ppm), a doublet for the aromatic proton adjacent to fluorine (δ 7.3–7.6 ppm), and a broad peak for the sulfonamide NH (δ 5.8–6.2 ppm).

-

¹¹B NMR: A characteristic peak near δ 30 ppm for the boronic ester .

-

IR Spectroscopy: Stretches at 1340 cm⁻¹ (S=O), 1150 cm⁻¹ (B-O), and 830 cm⁻¹ (C-F) .

Synthesis and Reaction Pathways

Stepwise Synthesis

The synthesis involves three stages, as inferred from analogous compounds :

-

Amination and Sulfonylation:

React 3-fluoro-4-bromoaniline with methanesulfonyl chloride in dichloromethane, using triethylamine as a base. Yield: ~85%. -

Borylation:

Treat the intermediate with bis(pinacolato)diboron (B₂Pin₂), Pd(dppf)Cl₂ catalyst, and potassium acetate in DMSO at 80°C. Yield: ~70%.

Table 2: Synthetic Conditions

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | CH₃SO₂Cl, Et₃N | DCM, 0°C → RT, 12h | 85% |

| 2 | B₂Pin₂, Pd(dppf)Cl₂, KOAc | DMSO, 80°C, N₂, 24h | 70% |

Key Side Reactions

-

Deboronation: Acidic conditions may hydrolyze the boronic ester to boronic acid (B(OH)₂).

-

Sulfonamide Oxidation: Prolonged exposure to air may oxidize the sulfonamide to sulfonic acid.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester undergoes palladium-catalyzed coupling with aryl halides. For example, reacting with 4-bromotoluene produces biaryl derivatives essential in drug scaffolds .

Reaction Scheme:

| Analog Structure | IC₅₀ (Target) | Reference |

|---|---|---|

| 4-Fluoro-benzenesulfonamide | 12 nM (EGFR kinase) | |

| 2-Cyano-boronic ester | MIC = 4 µg/mL (E. coli) |

Future Research Directions

Structure-Activity Relationship (SAR) Studies

Systematically modifying the:

-

Fluorine position: Compare meta vs. para substitution.

-

Sulfonamide group: Replace CH₃ with CF₃ or aryl groups.

Advanced Material Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume